molecular formula C9H22NP B8818336 3-(DI-I-Propylphosphino)propylamine CAS No. 1196147-69-9

3-(DI-I-Propylphosphino)propylamine

Cat. No.: B8818336
CAS No.: 1196147-69-9
M. Wt: 175.25 g/mol
InChI Key: RVKSUPMPCDJZRG-UHFFFAOYSA-N
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Description

3-(Diphenylphosphino)-1-propylamine (CAS 16605-03-1) is a phosphine-based amine compound widely utilized in coordination chemistry and organic synthesis. Its structure features a diphenylphosphino group (-PPh₂) attached to a propylamine backbone (NH₂-CH₂-CH₂-CH₂-), enabling dual functionality as both a ligand and a nucleophile. This compound is particularly notable for forming stable metal complexes, especially with palladium, which are critical in catalytic processes such as cross-coupling reactions . Its applications extend to biochemical studies, where it aids in probing physiological interactions due to its electron-donating phosphine moiety .

Properties

CAS No.

1196147-69-9

Molecular Formula

C9H22NP

Molecular Weight

175.25 g/mol

IUPAC Name

3-di(propan-2-yl)phosphanylpropan-1-amine

InChI

InChI=1S/C9H22NP/c1-8(2)11(9(3)4)7-5-6-10/h8-9H,5-7,10H2,1-4H3

InChI Key

RVKSUPMPCDJZRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(CCCN)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Functional Groups and Reactivity :

  • Contains a triethoxysilyl group (-Si(OCH₂CH₃)₃) instead of a phosphine. This silyl group confers hydrolytic reactivity, enabling covalent bonding to silica-based surfaces.
  • Applications: Primarily used in materials science for surface functionalization of nanoparticles or glass. In , it facilitated the synthesis of ruthenium complexes via substitution reactions, highlighting its role in inorganic synthesis .
  • Key Differences: Unlike 3-(diphenylphosphino)-1-propylamine, it lacks strong electron-donating capacity, limiting its utility in catalysis.

3-(Methylthio)propylamine

Functional Groups and Hazards :

  • Features a methylthio group (-S-CH₃), imparting distinct chemical and toxicological properties.
  • Applications: Limited to niche organic synthesis due to its sulfur-based reactivity. emphasizes its hazards, including severe eye/skin irritation and flammability (flash point: 62°C), necessitating stringent safety protocols .

Other Structurally Related Amines

  • N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine: Contains a chlorophenoxy and cyclopropane group, favoring pharmaceutical applications over catalytic ones.
  • 3-Chloro-N-phenyl-phthalimide: A phthalimide derivative (unrelated to propylamines) used as a monomer in polymer synthesis, emphasizing its role in materials science rather than coordination chemistry .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications Hazards/Regulatory Notes
3-(Diphenylphosphino)-1-propylamine C₁₅H₁₈NP 243.3 Diphenylphosphino, amine Palladium complexes, organic synthesis Likely air-sensitive; no SDS data
3-(Triethoxysilyl)propylamine C₉H₂₃NO₃Si 221.4 Triethoxysilyl, amine Surface functionalization, Ru complexes Hydrolytic reactivity
3-(Methylthio)propylamine C₄H₁₁NS 105.2 Methylthio, amine Organic synthesis Eye/skin irritation, flammable

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